molecular formula C23H23NOS B3515680 4-[(benzylthio)methyl]-N-(2-methylbenzyl)benzamide

4-[(benzylthio)methyl]-N-(2-methylbenzyl)benzamide

Cat. No.: B3515680
M. Wt: 361.5 g/mol
InChI Key: PHYYJJVKQGDKRQ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “4-[(benzylthio)methyl]-N-(2-methylbenzyl)benzamide” would depend on the specific conditions and reagents used. Benzamides can undergo a variety of reactions, including nucleophilic substitutions and electrophilic aromatic substitutions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be expected to be similar to those of other benzamides, which are typically solid at room temperature and have varying degrees of solubility in water and organic solvents .

Mechanism of Action

Without specific context or application, it’s difficult to determine the mechanism of action for “4-[(benzylthio)methyl]-N-(2-methylbenzyl)benzamide”. If it’s used as a drug, its mechanism would depend on its specific biological targets. If it’s used in a chemical reaction, its mechanism would depend on the reaction conditions and other reagents .

Safety and Hazards

The safety and hazards associated with “4-[(benzylthio)methyl]-N-(2-methylbenzyl)benzamide” would depend on its specific physical and chemical properties. Benzamides can cause eye irritation and are harmful if swallowed .

Future Directions

The future directions for research or applications involving “4-[(benzylthio)methyl]-N-(2-methylbenzyl)benzamide” would depend on its specific properties and potential uses. It could be explored for use in pharmaceuticals, materials science, or other fields .

Properties

IUPAC Name

4-(benzylsulfanylmethyl)-N-[(2-methylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NOS/c1-18-7-5-6-10-22(18)15-24-23(25)21-13-11-20(12-14-21)17-26-16-19-8-3-2-4-9-19/h2-14H,15-17H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYYJJVKQGDKRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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